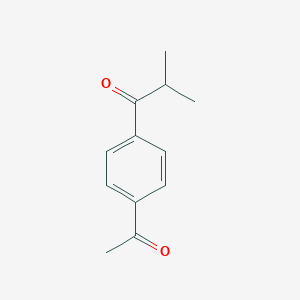

1-(4-Acetylphenyl)-2-methyl-1-propanone

Description

Contextual Significance in Organic Chemistry

In the realm of organic chemistry, 1-(4-Acetylphenyl)-2-methyl-1-propanone is recognized primarily as a versatile synthetic intermediate. The presence of two ketone groups and an aromatic ring makes it a valuable building block for the construction of more complex molecular architectures. uni-saarland.de Its structural features allow for a range of chemical transformations, making it a useful precursor in the synthesis of fine chemicals and heterocyclic compounds. uni-saarland.de

One of the most frequently cited contexts for this compound is its role as a potential impurity in the manufacturing process of Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). scbt.comclearsynth.com Its formation as a byproduct underscores the importance of understanding and controlling reaction pathways in pharmaceutical synthesis to ensure the purity and quality of the final drug product. clearsynth.com

The synthesis of this compound itself is a classic example of a Friedel-Crafts acylation reaction. sapub.orgnih.gov This fundamental reaction in organic chemistry involves the acylation of an aromatic ring, in this case, the introduction of an acetyl group and an isobutyryl group onto a benzene (B151609) ring, typically in separate steps. The study of its synthesis provides a practical illustration of electrophilic aromatic substitution, a cornerstone of organic chemistry education and research.

Overview of Research Domains and Analytical Approaches

The research domains involving this compound are varied. Its potential for photochemical reactivity has made it a subject of interest in the field of photochemistry. cymitquimica.com The two carbonyl groups can absorb light energy, leading to excited states that can undergo various photochemical reactions, such as Norrish Type I and Type II reactions. biosynth.com These reactions involve the cleavage of bonds adjacent to the carbonyl group, leading to the formation of radical intermediates and subsequent reaction products.

In medicinal chemistry, while not a therapeutic agent itself, its connection to the synthesis of pharmaceuticals like Ibuprofen places it within the scope of drug development and quality control. biosynth.com Furthermore, its structural motifs are of interest in the design of new bioactive molecules.

The characterization of this compound relies on a suite of standard analytical techniques. Spectroscopic methods are paramount in confirming its structure and purity. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for elucidating the connectivity of atoms in the molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the characteristic vibrational frequencies of the functional groups present, most notably the carbonyl (C=O) groups.

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and its fragmentation pattern, which can aid in structural confirmation.

Scope of the Academic Inquiry

The academic inquiry into this compound is primarily focused on its synthesis, chemical reactivity, and analytical characterization. Researchers are interested in developing efficient and environmentally benign synthetic routes to this and related compounds. Investigations into its photochemical behavior contribute to the broader understanding of the photochemistry of diketones. Furthermore, its role as a synthetic precursor continues to be explored for the creation of novel organic molecules with potentially useful properties. The meticulous analysis of this compound serves as a case study for the application of modern analytical techniques in chemical research.

Interactive Data Tables

Below are interactive tables detailing the key identifiers and properties of this compound.

Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-acetylphenyl)-2-methylpropan-1-one |

| Synonyms | 4-Isobutyrylacetophenone |

| CAS Number | 103931-20-0 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to pale yellow liquid or semi-solid |

| Odor | Sweet, aromatic |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-acetylphenyl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDVJTURSCLUBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569991 | |

| Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103931-20-0 | |

| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103931-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103931200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Acetylphenyl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Acetylphenyl)-2-methyl-1-propanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEN7L2XC8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 1-(4-Acetylphenyl)-2-methyl-1-propanone

The primary route for the synthesis of this compound involves the Friedel-Crafts acylation of an appropriate aromatic substrate. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.

Conventional Synthetic Routes and Optimization Strategies

The most common approach for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene (B155976). google.com Conventional methods have historically employed Lewis acids such as aluminum chloride (AlCl₃) or hydrogen fluoride (B91410) (HF) as catalysts. google.com While effective, these catalysts are often required in stoichiometric amounts and present environmental and handling challenges due to their corrosive and toxic nature.

In an effort to develop more environmentally benign processes, significant research has focused on the use of solid acid catalysts. Zeolites, particularly zeolite beta, have emerged as promising alternatives. google.com These microporous aluminosilicate (B74896) minerals offer advantages such as reusability, reduced waste generation, and milder reaction conditions. The acylation of isobutylbenzene with acetic anhydride (B1165640) in the presence of a zeolite beta catalyst provides a greener route to 4'-isobutylacetophenone (B122872), a precursor to the target molecule. google.com

Further optimization of these solid acid-catalyzed reactions has been explored. For instance, the encapsulation of phosphotungstic acid (PTA) within a flexible nanoporous metal-organic framework (MOF), MIL-53 (Fe), has been shown to create a highly efficient catalyst for Friedel-Crafts acylation. nih.gov The use of ultrasound irradiation in conjunction with this catalyst can further enhance reaction rates. nih.gov Response surface methodology (RSM) has been applied to systematically optimize reaction parameters such as catalyst loading, the amount of the active catalytic species (e.g., PTA), and reaction time to maximize the yield of the desired acylated product. nih.gov

Precursor Chemistry and Reaction Conditions

The key precursors for the synthesis of this compound via Friedel-Crafts acylation are an aromatic substrate and an acylating agent.

Aromatic Substrate: Isobutylbenzene is the primary aromatic precursor.

Acylating Agent: Acetic anhydride is a commonly used acylating agent, offering advantages over acyl chlorides in terms of handling and the nature of the byproducts. google.comijcps.org

The reaction conditions are highly dependent on the chosen catalyst.

| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Reaction Time (h) |

| Zeolite Beta | Acetic Anhydride | 1,2-Dichloroethane or Solvent-free | 80-120 | Not specified |

| Phosphotungstic Acid@MIL-53 (Fe) | Acetyl Chloride | Not specified | Room Temperature | 0.17-0.83 |

This table presents a summary of typical reaction conditions for the Friedel-Crafts acylation to produce precursors for this compound.

Synthesis of Analogues and Derivatives Incorporating the 4-Acetylphenyl Moiety

The 4-acetylphenyl moiety is a valuable building block in medicinal chemistry and materials science. Its derivatives are utilized in the synthesis of a wide range of functionalized molecules and heterocyclic systems.

Design and Synthesis of Functionalized 4-Acetylphenyl Derivatives

The functionalization of the 4-acetylphenyl core can be achieved through various synthetic transformations. For instance, the acetyl group can undergo reactions such as oxidation, reduction, or can serve as a handle for the introduction of other functional groups. The aromatic ring can also be further substituted to modulate the electronic and steric properties of the molecule. The synthesis of monofunctionalized p-quaterphenyls, for example, has been achieved through Suzuki cross-coupling reactions of appropriately functionalized biphenyl (B1667301) building blocks, which can include a 4-acetylphenyl unit. researchgate.net

Incorporation into Heterocyclic Systems via Condensation Reactions

While this compound is a 1,4-diketone, its derivatives can be precursors to various heterocyclic systems through condensation reactions. A condensation reaction is a process in which two molecules combine, usually with the elimination of a small molecule like water. mdpi.com

For example, 1,2-dicarbonyl compounds readily undergo condensation with o-phenylenediamines to form quinoxalines. nih.govencyclopedia.pubarkat-usa.orgniscpr.res.inresearchgate.net Although not a direct 1,2-diketone, derivatives of this compound could be chemically modified to contain a 1,2-dicarbonyl moiety, which could then be used in quinoxaline (B1680401) synthesis. The synthesis of quinoxalines can be catalyzed by various reagents, including acetic acid, iodine, and metal salts, and can often be performed under mild, room temperature conditions. nih.govencyclopedia.pub

Similarly, 1,3-dicarbonyl compounds are key precursors for the synthesis of pyrimidines through condensation with urea, thiourea, or guanidine (B92328) in the Biginelli reaction or similar cyclizations. bu.edu.egijper.orgyoutube.comnih.govorganic-chemistry.org While the target compound is a 1,4-diketone, chemical transformations could potentially convert it into a 1,3-dicarbonyl derivative suitable for pyrimidine (B1678525) synthesis.

The carbonyl groups of this compound can also react with hydrazines to form pyridazines or other nitrogen-containing heterocycles. researchgate.net

Multi-Component Reactions for Structural Diversification

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product that incorporates structural elements from each of the starting materials. mdpi.com MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

The 4-acetylphenyl moiety can be incorporated into complex heterocyclic structures using MCRs. For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a well-known MCR, can be utilized to create dihydropyridine derivatives which can incorporate a 4-acetylphenyl group. While specific examples utilizing this compound in MCRs are not extensively documented, the presence of two carbonyl groups suggests its potential as a substrate in various MCRs for the synthesis of diverse heterocyclic scaffolds.

Advanced Coupling Approaches in Derivative Synthesis

The structural backbone of this compound offers a versatile platform for the synthesis of a wide array of derivatives through advanced palladium-catalyzed cross-coupling reactions. By introducing a leaving group, such as a halide (Br, I), onto the phenyl ring, the molecule can be functionalized via reactions like Suzuki, Heck, and Sonogashira couplings. These methods are pivotal in modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity.

While specific examples detailing the synthesis of derivatives directly from a halogenated form of this compound are not extensively documented in readily available literature, the principles of these reactions are well-established with analogous substrates. For instance, the Suzuki-Miyaura coupling of a hypothetical 1-(4-bromophenyl)-2-methyl-1-propanone with various arylboronic acids would yield biphenyl derivatives. Similarly, a Heck reaction with alkenes would introduce a vinyl group, and a Sonogashira coupling with terminal alkynes would result in an ethynyl-substituted derivative.

These transformations are crucial for generating libraries of compounds for drug discovery and for the synthesis of complex molecular architectures. The choice of catalyst, ligands, base, and solvent is critical for optimizing reaction conditions to achieve high yields and purity.

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Derivative Synthesis (Hypothetical Examples)

| Coupling Reaction | Reactants | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | 1-(4-bromophenyl)-2-methyl-1-propanone + Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 1-(4'-Aryl-biphenyl-4-yl)-2-methyl-1-propanone derivatives |

| Heck | 1-(4-iodophenyl)-2-methyl-1-propanone + Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | 1-(4-Styrylphenyl)-2-methyl-1-propanone derivatives |

| Sonogashira | 1-(4-bromophenyl)-2-methyl-1-propanone + Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 1-(4-(Alkynyl)phenyl)-2-methyl-1-propanone derivatives |

Continuous-Flow Synthesis Methodologies

The industrial synthesis of aromatic ketones, including this compound, is increasingly transitioning from traditional batch processes to continuous-flow methodologies. This shift is driven by the significant advantages offered by flow chemistry, such as enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.

The primary route to this compound is the Friedel-Crafts acylation of a suitable benzene (B151609) derivative. In a continuous-flow setup, the reactants, typically an acyl chloride and an aromatic substrate, are pumped through a heated reactor coil or a packed-bed reactor containing a solid acid catalyst. The short residence times and high surface-area-to-volume ratio in microreactors allow for rapid and efficient reactions under conditions that might be hazardous in a large-scale batch reactor.

For the synthesis of a closely related compound, 4'-isobutylacetophenone (an intermediate for ibuprofen), continuous-flow Friedel-Crafts acylation of isobutylbenzene with acetyl chloride has been successfully demonstrated. These processes often utilize Lewis acid catalysts like aluminum chloride or solid acid catalysts such as zeolites. The use of solid catalysts is particularly advantageous in flow chemistry as it simplifies product purification by eliminating the need for aqueous work-up to remove the catalyst.

Table 2: Comparison of Batch vs. Continuous-Flow Friedel-Crafts Acylation

| Parameter | Batch Processing | Continuous-Flow Processing |

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Safety | Handling of large quantities of hazardous reagents, potential for thermal runaway | Small reaction volumes, better control over exotherms |

| Reaction Time | Typically hours | Seconds to minutes |

| Scalability | Difficult, requires larger reactors | "Scaling out" by running multiple reactors in parallel or for longer durations |

| Process Control | Less precise control over temperature and mixing | Precise control over residence time, temperature, and stoichiometry |

| Catalyst Separation | Often requires aqueous quench and extraction | Simplified with packed-bed solid catalysts |

The adoption of continuous-flow methodologies for the synthesis of this compound and its analogs represents a significant advancement in chemical manufacturing, offering a more sustainable, efficient, and safer approach to producing key pharmaceutical intermediates.

Mechanistic Investigations and Reaction Pathways

Formation of 1-(4-Acetylphenyl)-2-methyl-1-propanone as a Degradation Product

The compound this compound, also known as 4-isobutylacetophenone, has been identified as a significant degradation product of the widely used anti-inflammatory drug, ibuprofen (B1674241). Its formation occurs primarily through oxidative processes, particularly in aqueous environments exposed to light.

Scientific studies have confirmed that this compound is a primary photochemical product formed during the degradation of ibuprofen. mdpi.comnih.gov This transformation is notably observed in advanced oxidation processes such as photocatalysis, where catalysts like titanium dioxide (TiO₂) and bismuth oxychloride (BiOCl) are utilized. mdpi.comrsc.org In photocatalytic systems, the degradation of ibuprofen to this compound is a key transformation pathway. rsc.org For instance, when ibuprofen is subjected to photocatalysis with BiOCl nanosheets, this compound is one of the two primary photochemical products detected. researchgate.net

The formation of this compound from ibuprofen is understood to occur through several photochemical pathways. These include direct photolysis (degradation by direct absorption of light), reaction with hydroxyl radicals (•OH), and reaction with triplet states of chromophoric dissolved organic matter ((3)CDOM). nih.govresearchgate.net The formation yields vary significantly depending on the pathway, with direct photolysis and reaction with (3)CDOM showing higher yields (25-31%) compared to the reaction with hydroxyl radicals (2.3%). nih.govresearchgate.net

The core mechanism involves transformations of the propanoic acid side chain of the ibuprofen molecule. nih.govresearchgate.net The process is believed to be initiated by decarboxylation (loss of CO₂) followed by oxidation. rsc.org In photocatalysis with BiOCl, the proposed mechanism suggests an interaction between the carboxylic acid group of ibuprofen and photogenerated holes in the valence band of the catalyst, leading to the formation of intermediates that subsequently convert to this compound. researchgate.net Quantum mechanical calculations support that the propanoic acid chain is more reactive than the aromatic ring in these photochemical transformations. nih.govresearchgate.net

The rate of formation of this compound is intrinsically linked to the degradation kinetics of its parent compound, ibuprofen. Several environmental factors significantly influence this rate:

pH: The pH of the aqueous medium affects the surface charge of photocatalysts and the speciation of ibuprofen, thereby influencing the degradation rate. Studies with TiO₂ have shown that lower pH values can lead to greater degradation efficiency. nih.govrsc.org

Presence of Catalysts: The presence and type of photocatalyst are crucial. Both TiO₂ and ZnO have been shown to be highly efficient in degrading ibuprofen, which in turn leads to the formation of its byproducts. nih.govrsc.org Natural mineral particles, such as kaolinite (B1170537) clay, can also enhance the photodegradation rate of ibuprofen.

Light/Radiation: Solar radiation is a key driver for the photochemical formation of this degradation product. The degradation of ibuprofen is significantly slower in the dark, highlighting the essential role of light in initiating the process. nih.gov

Temperature: While photocatalytic reactions are less dependent on temperature than thermal reactions, a moderate increase in temperature can still affect reaction rates. However, studies have shown that the photocatalytic degradation of ibuprofen is primarily caused by the effect of light, with minor influence from temperature changes typically found in the environment. rsc.org

Role as a Potential Impurity in Pharmaceutical Compounds

Beyond being a degradation product, this compound is recognized as a potential process-related impurity in the manufacturing of ibuprofen. Its presence is monitored to ensure the quality and safety of the final pharmaceutical product.

The generation of this compound as an impurity is linked to the synthetic routes used for ibuprofen production. Two major industrial syntheses, the Boots process and the Boots-Hoechst-Celanese (BHC) process, utilize 4'-isobutylacetophenone (B122872) as a key intermediate. sciencesnail.comamazonaws.com

The synthesis starts with isobutylbenzene (B155976), which undergoes a Friedel-Crafts acylation to produce 4'-isobutylacetophenone. sciencesnail.com This intermediate is then converted to ibuprofen through a series of subsequent steps. wikipedia.orgresearchgate.net this compound is structurally very similar to this key intermediate, differing by an additional acetyl group. The formation of such diketone structures can occur through side reactions or over-acylation during the Friedel-Crafts step, particularly if reaction conditions are not strictly controlled. echemi.comreddit.com Therefore, it can persist as an impurity if not fully removed during the purification stages of the Active Pharmaceutical Ingredient (API).

To control the levels of this compound and other related substances in ibuprofen, robust analytical methods are required. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose. researchgate.netresearchgate.netnih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the identification and quantification of such impurities. nih.govmdpi.com

Validated HPLC methods have been developed to separate ibuprofen from its potential impurities, including this compound (often referred to as 4-isobutylacetophenone in analytical literature). researchgate.netnih.gov These methods are designed to be specific, accurate, and precise, adhering to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net

Below are examples of reported HPLC and GC-MS conditions for the analysis of ibuprofen and its impurities.

HPLC Methodologies for Impurity Detection

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Column | ChromSpher C18 (100 mm x 3 mm, 5 µm) | Hypersil C18 | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Sodium phosphate (B84403) buffer (pH 3.0) and methanol (B129727) (40:60, v/v) | Phosphoric acid solution (pH 3.2)-acetonitrile (50:50, v/v) | Gradient with 10 mM sodium phosphate buffer (pH 6.9) and acetonitrile |

| Detection Wavelength | 220 nm | 254 nm | 214 nm |

| Reference | researchgate.net | nih.gov | researchgate.net |

GC-MS Methodologies for Detection

| Parameter | Method A | Method B |

|---|---|---|

| Column | HP-5 MS | Not specified |

| Sample Preparation | Solid-phase extraction (SPE) | Liquid-liquid extraction followed by trimethylsilyl (B98337) derivatization |

| Ionization Mode | Electron Impact (EI) | Not specified |

| Quantification | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |

| Reference | researchgate.net | nih.gov |

Unveiling the Molecular Architecture of this compound: An Advanced Spectroscopic Analysis

A detailed examination of this compound, a diketone, is presented, focusing on its intricate structural features as determined by advanced spectroscopic techniques. This article delves into the analysis of its nuclear magnetic resonance and infrared spectra to provide a comprehensive understanding of its molecular framework.

Identified as a potential impurity in the synthesis of the widely used nonsteroidal anti-inflammatory drug, Ibuprofen, this compound possesses a unique chemical structure that warrants a thorough spectroscopic investigation. scbt.com This article confines its scope to the advanced spectroscopic characterization and structural elucidation of this specific compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis: Infrared (IR) and Raman Spectroscopy

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule. When a molecule is irradiated with a monochromatic laser, it can scatter the light. While most of the scattered light has the same frequency as the incident light (Rayleigh scattering), a small fraction is scattered at a different frequency (Raman scattering). This frequency difference, known as the Raman shift, corresponds to the vibrational energy levels of the molecule, providing a detailed fingerprint of its structure.

For this compound, the FT-Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the vibrations of its constituent functional groups and skeletal framework. The use of a near-infrared (NIR) laser in FT-Raman spectroscopy minimizes fluorescence, which can often obscure the Raman signal in conventional Raman spectroscopy, making it particularly suitable for the analysis of many organic compounds. The resulting spectrum provides valuable information on the molecular symmetry and the nature of the chemical bonds within the molecule.

Analysis of Characteristic Absorption and Scattering Bands

The vibrational spectrum of this compound is characterized by a number of key absorption and scattering bands that can be assigned to specific molecular motions. These assignments are typically made by comparing the observed frequencies with those of related compounds and with theoretical predictions from computational models.

Key expected vibrational modes for this compound include:

Carbonyl (C=O) Stretching: The molecule contains two carbonyl groups, one in the acetyl moiety and one in the isobutyryl moiety. These would give rise to strong, distinct stretching vibrations. The C=O stretching band for the aryl ketone is expected in the region of 1680-1700 cm⁻¹, while the aliphatic ketone C=O stretch would appear at a slightly higher frequency.

Aromatic C-H Stretching: The benzene ring exhibits C-H stretching vibrations typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The methyl and isopropyl groups will show characteristic C-H stretching bands in the 2850-3000 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually appear as a set of bands in the 1450-1600 cm⁻¹ region.

C-H Bending Vibrations: Both aromatic and aliphatic C-H bonds give rise to in-plane and out-of-plane bending vibrations at lower frequencies, providing further structural information.

The analysis of these characteristic bands in both infrared (absorption) and Raman (scattering) spectra provides a comprehensive picture of the molecule's vibrational landscape.

Comparison of Experimental and Calculated Vibrational Spectra

To gain a deeper understanding of the vibrational modes and to confirm the assignment of experimental bands, a comparison with theoretically calculated spectra is invaluable. Computational methods, such as Density Functional Theory (DFT), are frequently employed to predict the vibrational frequencies and intensities of a molecule.

The process typically involves:

Geometry Optimization: The three-dimensional structure of this compound is optimized to find its most stable conformation.

Frequency Calculation: The vibrational frequencies are then calculated for the optimized geometry.

Scaling: Due to approximations in the theoretical models, the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled using an empirical scaling factor to improve the agreement with the experimental data.

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Elucidation of Fragmentation Patterns

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking down into smaller, charged fragments and neutral radicals. The pattern of these fragments is characteristic of the molecule's structure. chemguide.co.uklibretexts.org

For this compound (C₁₂H₁₄O₂), the molecular ion peak would be expected at an m/z corresponding to its molecular weight (190.24 g/mol ). Key fragmentation pathways for this diketone would likely involve:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones. miamioh.edu This could lead to the loss of an acetyl radical (CH₃CO•, 43 u) or an isobutyryl radical ((CH₃)₂CHCO•, 71 u), or the corresponding acylium ions.

Loss of the methyl group from the acetyl moiety to form an ion at m/z 175.

Formation of the acetylium ion [CH₃CO]⁺ at m/z 43.

Formation of the isobutyryl cation [(CH₃)₂CHCO]⁺ at m/z 71.

Cleavage can also result in a [M-43]⁺ ion at m/z 147, corresponding to the 4-isobutyrylphenyl cation.

Cleavage at the Aryl Ketone: The bond between the aromatic ring and the isobutyryl ketone could cleave, leading to a fragment corresponding to the acetylphenyl cation at m/z 119 or the benzoyl cation at m/z 105 after rearrangement.

The relative abundances of these fragment ions provide a detailed picture of the molecule's connectivity and help to confirm its proposed structure.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a powerful extension of mass spectrometry that allows for the determination of the exact mass of an ion with a very high degree of accuracy (typically to within a few parts per million). This precision enables the determination of the elemental composition of the ion.

For this compound, HRMS would be used to confirm its elemental formula, C₁₂H₁₄O₂. The calculated monoisotopic mass for this formula is 190.0994 Da. An HRMS measurement that yields a mass very close to this value would provide strong evidence for the correct elemental composition, distinguishing it from other compounds that might have the same nominal mass but a different elemental formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact three-dimensional shape of the molecule in the solid state, including the dihedral angles between the aromatic ring and the ketone substituents.

Intermolecular interactions: Information about how the molecules are packed in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

While no published crystal structure for this compound is currently available, this technique remains the gold standard for unambiguous structural determination in the solid state.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles

A single-crystal X-ray diffraction study would provide the precise locations of each atom in the crystal lattice, allowing for the calculation of all bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding the molecule's geometry. For this compound, this would reveal the planarity of the phenyl ring, the orientation of the acetyl and isobutyryl groups relative to the ring, and the specific conformations of the alkyl chains.

Table 1: Hypothetical Bond Lengths for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C1 | C2 | Data Not Available |

| C=O (acetyl) | C(phenyl) | Data Not Available |

Table 2: Hypothetical Bond Angles for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C(phenyl) | C=O (acetyl) | C(methyl) | Data Not Available |

Table 3: Hypothetical Dihedral Angles for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

|---|---|---|---|---|

| O(acetyl) | C | C(phenyl) | C(phenyl) | Data Not Available |

Determination of Crystal System and Space Group

The crystal system and space group are fundamental properties of a crystalline solid, describing the symmetry of the unit cell and the arrangement of molecules within it. This information is a direct output of a single-crystal X-ray diffraction experiment.

Table 4: Hypothetical Crystal Data for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

Analysis of Unit Cell Parameters and Molecular Packing

Table 5: Hypothetical Unit Cell Parameters for this compound (Note: This table is for illustrative purposes only as experimental data is unavailable.)

| Parameter | Value |

|---|---|

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The arrangement of molecules in a crystal is governed by intermolecular forces. While this compound is not a strong hydrogen bond donor, weak C-H···O interactions could be present. The dominant forces would likely be van der Waals interactions, including dipole-dipole interactions between the carbonyl groups and dispersion forces. A detailed crystallographic analysis would quantify the distances and geometries of these interactions, providing insight into the stability of the crystal lattice.

Without the foundational single-crystal X-ray diffraction data, a scientifically accurate and detailed discussion of these structural aspects is not possible.

Computational Chemistry and Quantum Chemical Studies

Density Functional Theory (DFT) Investigations of Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict various molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Determination of Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium structure. This is achieved through a process called geometry optimization. For aromatic ketones like 1-(4-Acetylphenyl)-2-methyl-1-propanone, a key structural feature is the orientation of the carbonyl groups relative to the phenyl ring.

Studies on para-substituted acetophenones using DFT methods, such as B3LYP with a 6-311++G(2d,2p) basis set, have shown that the most stable conformation is typically planar, where the acetyl group is coplanar with the phenyl ring. nih.gov This planarity is favored by the delocalization of π-electrons between the carbonyl group and the aromatic system. For this compound, it is expected that both the acetyl and the isobutyryl groups will exhibit a preference for a planar arrangement with the central phenyl ring to maximize resonance effects. However, steric hindrance between the bulky isobutyryl group and the ortho-hydrogens of the phenyl ring could lead to a slight twisting of this group out of the plane. The geometry optimization process computationally explores all possible conformations to identify the one with the lowest energy, thus representing the most probable structure of the molecule.

Electronic Properties: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the carbonyl groups, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the carbonyl carbons and the aromatic ring, which can accept electron density. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. Computational studies on similar aromatic ketones, for instance, 2-nitroacetophenone, have demonstrated how substituents on the phenyl ring can modulate these orbital energies and the resulting energy gap. worldscientific.com The presence of two carbonyl groups in this compound would likely lead to a relatively low-lying LUMO, potentially resulting in a moderate HOMO-LUMO gap and significant electronic reactivity.

Reactivity Indices: Chemical Hardness, Electrophilicity, and Chemical Potential

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices provide a more quantitative picture of chemical behavior.

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as the average of the HOMO and LUMO energies (μ = (E_HOMO + E_LUMO) / 2). A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η) : Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap (η = (E_LUMO - E_HOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness, indicating higher stability and lower reactivity.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index suggests a greater capacity to act as an electrophile.

For this compound, the presence of two electron-withdrawing carbonyl groups is expected to result in a relatively low chemical potential and a high electrophilicity index, making it susceptible to nucleophilic attack.

Theoretical Spectroscopic Parameter Prediction

Computational methods can also be used to predict spectroscopic data, which can be invaluable for the identification and characterization of compounds.

Computational NMR Chemical Shift Calculations (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, from which chemical shifts can be derived. worldscientific.com

For this compound, distinct signals are expected for the different types of protons and carbons. For instance, the protons on the phenyl ring will appear in the aromatic region, and their chemical shifts will be influenced by the electron-withdrawing effects of the two carbonyl groups. The protons of the methyl and isopropyl groups will appear in the aliphatic region at characteristic chemical shifts. Similarly, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for acetophenone, a simpler structural analog, to illustrate the type of data obtained from computational studies. The experimental values are provided for comparison.

| Acetophenone | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| Methyl Protons | 2.50 | 2.62 |

| Ortho-Aromatic Protons | 7.90 | 7.97 |

| Meta-Aromatic Protons | 7.45 | 7.47 |

| Para-Aromatic Proton | 7.55 | 7.58 |

| Acetophenone | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| Methyl Carbon | 26.0 | 26.5 |

| Carbonyl Carbon | 198.0 | 198.1 |

| Ipso-Aromatic Carbon | 137.0 | 137.1 |

| Ortho-Aromatic Carbons | 128.0 | 128.2 |

| Meta-Aromatic Carbons | 128.5 | 128.5 |

| Para-Aromatic Carbon | 133.0 | 133.0 |

Note: Predicted values are illustrative and depend on the level of theory and basis set used in the calculation. Experimental data is from the Royal Society of Chemistry. rsc.org

For this compound, similar calculations would provide a theoretical spectrum that could be used to confirm its structure and assign its experimental NMR signals.

Simulated Vibrational Spectra (IR and Raman) for Comparative Analysis

No published studies were identified that present simulated Infrared (IR) and Raman spectra for this compound. Such simulations, typically performed using Density Functional Theory (DFT) or other quantum-chemical methods, are crucial for the theoretical assignment of vibrational modes and for comparative analysis with experimental spectroscopic data. The absence of this information in the literature prevents a detailed discussion of its vibrational properties from a computational standpoint.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Energy Landscapes

Detailed conformational analyses and the corresponding energy landscapes for this compound are not described in the available scientific literature. A conformational analysis would involve mapping the potential energy surface of the molecule by rotating its flexible dihedral angles to identify stable conformers and the energy barriers between them. This information is fundamental to understanding the molecule's three-dimensional structure and flexibility, which in turn influences its physical and chemical properties. Without such studies, a discussion of its preferred spatial arrangements and the energetic relationships between different conformations cannot be provided.

Investigation of Non-Covalent Interactions

A specific investigation into the non-covalent interactions involving this compound has not been reported. Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking, play a critical role in determining the supramolecular chemistry and condensed-phase behavior of molecules. While general principles of non-covalent interactions are well-established, their specific manifestation in the context of this particular compound requires dedicated computational studies, which are currently absent from the literature.

Applications and Future Research Directions in Organic Synthesis

1-(4-Acetylphenyl)-2-methyl-1-propanone as a Key Synthetic Building Block

The utility of this compound as a synthetic building block stems from the reactivity of its carbonyl groups and the potential for substitution on the aromatic ring. These features allow for its incorporation into a wide array of larger molecules through carefully designed reaction sequences.

While specific, extensively documented examples of multi-step convergent and divergent syntheses originating from this compound are not prevalent in readily available literature, its structure is well-suited for such strategies.

Divergent Synthesis: A divergent strategy would involve using this compound as a common precursor to generate a library of related but distinct compounds. By reacting the diketone with various reagents, a range of derivatives can be produced. For instance, reaction with different primary amines could yield a series of di-imine compounds, or reactions with various hydrazines could lead to a family of pyrazole-containing molecules. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.

The rational design of complex molecules relies on the predictable reactivity of starting materials. The two ketone groups of this compound offer distinct reactivity that can be exploited. The acetyl group is generally more reactive towards nucleophiles than the sterically hindered isobutyryl group, allowing for selective transformations. This differential reactivity is a key principle in designing synthetic routes to complex structures, such as heterocyclic compounds, which are core components of many pharmaceutical agents. nih.gov For example, condensation reactions with dinucleophiles like hydrazine (B178648) or hydroxylamine (B1172632) can be directed to selectively form five- or six-membered heterocyclic rings.

Strategic Integration into Advanced Chemical Processes

Future applications of this compound will likely involve its integration into more efficient and sustainable chemical processes. This includes the development of novel catalytic systems for its transformation and the application of green chemistry principles to its synthesis and derivatization.

Research has been conducted on the catalytic derivatization of ketones similar in structure to this compound, with a focus on acid catalysis. One study investigated the self-condensation of 4-isobutylacetophenone, a related compound, using a solid acid catalyst. scielo.org.ar

Specifically, the research explored the adsorption and reaction of 4-isobutylacetophenone over a fosfotungstic Wells-Dawson heteropoly acid (H₆P₂W₁₈O₆₂·xH₂O). The study found that the compound chemisorbs on the Brønsted acid sites of the catalyst, which then catalyzes an enolization followed by an Aldol-type self-condensation to form a chalcone-like product. scielo.org.ar This demonstrates the potential for using solid acids to catalyze transformations of this compound, which could lead to the synthesis of α,β-unsaturated ketones, valuable intermediates in their own right.

Table 1: Catalytic Systems for Ketone Condensation

| Catalyst Type | Example | Reaction Type | Potential Application for this compound |

|---|---|---|---|

| Heteropoly Acid | Fosfotungstic Wells-Dawson Acid | Aldol Condensation | Self-condensation or crossed-condensation reactions. scielo.org.ar |

| Zeolites | HY Zeolites | Aldol Condensation | Synthesis of chalcone (B49325) derivatives. scielo.org.ar |

This table is interactive. You can sort and filter the data.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In the context of this compound, this involves both its synthesis and its subsequent use.

The traditional synthesis of related acetophenones often involves Friedel-Crafts acylation using catalysts like aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate significant acidic waste upon workup. scispace.com A greener approach involves the use of solid acid catalysts. These catalysts are heterogeneous, meaning they can be easily separated from the reaction mixture by filtration and potentially reused, which minimizes waste. researchgate.netscispace.comnih.gov Examples of solid acids that could be employed include zeolites, heteropoly acids, and sulfated metal oxides. researchgate.netscielo.org.arresearchgate.net The use of such catalysts aligns with the green chemistry principles of waste prevention and catalysis.

Further green approaches could involve:

Biocatalysis: The use of enzymes to perform selective transformations on the molecule, such as the reduction of one or both ketone groups. Biocatalysis operates under mild conditions (temperature and pH) and often displays high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. nih.govnih.gov

Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents would reduce the environmental footprint of synthetic processes involving this compound. scispace.com

The development and application of these advanced catalytic and green chemistry methods will be crucial for the future sustainable utilization of this compound in organic synthesis.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Synonym |

|---|---|

| This compound | 4-Isobutyrylacetophenone |

| Ibuprofen (B1674241) | N/A |

| Aluminum chloride | N/A |

| Hydrazine | N/A |

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-(4-Acetylphenyl)-2-methyl-1-propanone in a laboratory setting?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between 4-acetylacetophenone and a methyl-substituted aldehyde. Key variables include:

- Catalyst selection : Use base catalysts (e.g., NaOH or KOH) for enolate formation, as demonstrated in analogous chalcone syntheses .

- Solvent optimization : Ethanol or methanol is preferred for solubility and reaction control, with thionyl chloride occasionally used to enhance reactivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and by-product suppression. Monitor via TLC or HPLC for intermediate validation.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR can confirm the acetylphenyl and methylpropanone moieties. Compare chemical shifts to structurally related compounds (e.g., biphenylmethanone derivatives) .

- FT-IR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and aromatic C-H vibrations.

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing, as applied to analogous enone systems .

- Mass spectrometry : Validate molecular weight via ESI-MS or GC-MS, ensuring no fragmentation overlaps with by-products.

Q. What safety considerations are critical when handling this compound in research laboratories?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves and goggles due to potential skin/eye irritation, as recommended for similar ketones .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

- Spill management : Neutralize acidic by-products with sodium bicarbonate and adsorb solids using vermiculite .

- Emergency protocols : Immediate rinsing with water for exposure, followed by medical consultation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- Validation via hybrid methods : Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental NMR data to refine electronic environment models .

- Dynamic effects : Account for solvent polarity and temperature in simulations, as these factors significantly influence carbonyl group reactivity .

- Crystallographic cross-check : Use single-crystal X-ray structures to resolve discrepancies in bond lengths or torsional angles .

Q. What mechanistic insights explain the formation of unexpected by-products during the synthesis of this compound?

- Methodological Answer :

- Pathway analysis : Trace by-products (e.g., sulfoxides or alcohols) to competing oxidation or reduction pathways, as observed in thioether-containing analogs .

- Catalyst screening : Test alternative catalysts (e.g., acid vs. base) to suppress side reactions. For example, thionyl chloride may reduce esterification by-products .

- Kinetic studies : Use stopped-flow IR to monitor enolate formation rates and identify conditions favoring the desired product .

Q. What experimental strategies are recommended for investigating the biological activity of this compound in antimicrobial studies?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare activity against Gram-positive/negative bacteria with analogs like biphenylmethanones, which show antimicrobial properties via membrane disruption .

- Dose-response assays : Use microbroth dilution to determine MIC values, ensuring solvent controls (e.g., DMSO) do not interfere .

- Synergistic studies : Test combined efficacy with commercial antibiotics (e.g., ampicillin) to identify potentiation effects, as demonstrated for phenolic ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.